molecular formula C8H9ClN4O B2829620 1H-indazole-3-carbohydrazide hydrochloride CAS No. 2172221-89-3

1H-indazole-3-carbohydrazide hydrochloride

Cat. No.: B2829620
CAS No.: 2172221-89-3
M. Wt: 212.64
InChI Key: VADUFIHVYMSACE-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a carbohydrazide group attached to the 3-position of the indazole ring, and it is often studied for its potential as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-3-carbohydrazide hydrochloride typically involves the reaction of indazole derivatives with hydrazine or its derivatives. Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazole derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: This reaction can involve the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Properties

IUPAC Name

1H-indazole-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADUFIHVYMSACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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